Gallium ditelluride
Description
Structure
2D Structure
Properties
CAS No. |
12689-99-5 |
|---|---|
Molecular Formula |
GaHTe2 |
Molecular Weight |
325.9 g/mol |
InChI |
InChI=1S/Ga.Te2.H/c;1-2; |
InChI Key |
CYUHJIDTNNXLLV-UHFFFAOYSA-N |
SMILES |
[GaH].[Te][Te] |
Canonical SMILES |
[GaH].[Te][Te] |
Other CAS No. |
12689-99-5 |
Synonyms |
gallium ditelluride |
Origin of Product |
United States |
Theoretical and Computational Studies of Gallium Ditelluride
Phonon and Vibrational Mode Analysis in Gallium Ditelluride
The vibrational properties of GaTe have been extensively studied using Raman spectroscopy, complemented by theoretical calculations. These studies reveal the intricate relationship between the crystal structure and its lattice dynamics. Polarized Raman spectroscopy has proven to be highly sensitive to the crystalline orientation of GaTe, showing that the intensity of Raman signals has a strong and complex dependence on flake thickness, as well as photon and phonon energies. mit.eduacs.org These anisotropic observations can be explained through first-principles calculations, specifically Density Functional Perturbation Theory (DFPT), and group theory analyses. mit.eduacs.org
Temperature-dependent Raman studies on layered GaTe have identified several Raman-active modes. researchgate.net A general observation is the softening (redshift) and broadening of the optical phonon lines as the temperature increases, which is attributed to thermal expansion and lattice anharmonicity. researchgate.net In related III-VI compounds like Gallium Sulfide (B99878) (GaS), distinct Raman modes such as A₁g and E₂g have been identified, with their positions showing only a weak dependence on the number of layers, indicating weak inter-layer interactions. frontiersin.org
| Observation | Technique | Key Finding | Source |
|---|---|---|---|
| Anisotropic Raman intensity | Polarized Raman Spectroscopy | Intensity depends strongly on crystal orientation, flake thickness, and photon/phonon energy. | mit.edu |
| Temperature effects on phonon lines | Temperature-dependent Raman Spectroscopy (10-300 K) | Softening and broadening of seven optical phonon lines with increasing temperature. | researchgate.net |
| Theoretical phonon modes | Density Functional Perturbation Theory (DFPT) | Calculations explain experimental observations of anisotropic Raman scattering. | acs.org |
Atomistic Simulations and Molecular Dynamics of this compound Systems
Atomistic and molecular dynamics (MD) simulations are powerful computational techniques that model the time evolution of a system of interacting atoms, providing insights into dynamic processes and material properties that are often inaccessible to experiments alone. arxiv.orgnih.gov These methods have been applied to study liquid gallium and its alloys, often using machine learning potentials trained on DFT data to achieve high fidelity. arxiv.orgrsc.org For crystalline GaTe, which has a monoclinic lamellar structure, Car-Parrinello molecular dynamics (CPMD) has been utilized to simulate its behavior at the atomic scale. unimib.it Such simulations are crucial for understanding processes like thin-film growth and defect formation. researchgate.net
Molecular dynamics simulations have been particularly insightful in elucidating the unique mechanical properties of GaTe multilayers. nih.govarxiv.org When combined with nanoindentation experiments, MD simulations have unveiled the microscopic mechanisms behind the material's deformation and fracture. nih.govarxiv.org A key observation in these experiments was an unusual concurrence of multiple "pop-in" (sudden displacement bursts) and "load-drop" events in the load-displacement curves. escholarship.orgacs.org
Qualitative MD simulations revealed that this behavior is a result of a unique failure mechanism: an interlayer-sliding mediated, layers-by-layers co-fracture process. arxiv.orgescholarship.orgacs.org A critical finding from these simulations was the quantification of the van der Waals (vdW) interaction forces. The vdW force between the GaTe multilayers and the substrate was calculated to be 1.83 eV/nm², which is significantly stronger than the interlayer vdW force within the GaTe stack (0.56 eV/nm²). acs.org This disparity in interaction strength explains why it is easier for the GaTe layers to slide past each other and fracture internally, rather than slipping at the substrate interface. nih.govacs.org
| Interaction Type | Calculated Force (eV/nm²) | Implication | Source |
|---|---|---|---|
| vdW force (GaTe-Substrate) | 1.83 | Strong adhesion to the substrate. | acs.org |
| vdW force (GaTe-Interlayer) | 0.56 | Relatively weak interlayer bonding, facilitating sliding and internal fracture. | acs.org |
Deformation and Fracture Mechanism Research in this compound
The mechanical resilience and behavior of this compound (GaTe2) under stress are critical for its application in flexible electronic and optoelectronic devices. Theoretical and computational studies, primarily employing nanoindentation simulations and molecular dynamics (MD), have provided significant insights into its deformation and fracture mechanisms.
A key finding from these studies is the unusual concurrence of multiple pop-in and load-drop events observed in the loading curves of GaTe2 multilayers. researchgate.netresearchgate.netnih.govarxiv.org This behavior is attributed to an interlayer sliding-mediated, layer-by-layer fracture mechanism. researchgate.netresearchgate.netarxiv.org The van der Waals forces between the GaTe2 multilayers and a substrate are considerably stronger than the interlayer forces within the GaTe2 itself, leading to easier sliding and fracture between the layers. researchgate.netresearchgate.netarxiv.org
Nanoindentation studies have been instrumental in quantifying the mechanical properties. By applying localized force with a Berkovich tip, researchers have been able to map the residual stress around the indentations. These maps reveal that the indentation process induces large localized tensile stress, which in turn causes the formation of cracks along weaker crystallographic directions. escholarship.org The average residual tensile stress around the imprints has been shown to increase with the depth of indentation. escholarship.org For instance, residual-stress maps have shown average tensile stresses of approximately 0.07 ± 0.18 GPa, 0.42 ± 0.16 GPa, and 0.51 ± 0.25 GPa for indentation depths of 80 nm, 250 nm, and 300 nm, respectively. escholarship.org The pile-up region around the indent typically exhibits a higher maximum tensile stress (around 1.3 GPa) compared to the center of the indent (around 0.5 GPa). escholarship.org
Molecular dynamics simulations have further elucidated these experimental observations. Models of GaTe2 multilayers, both with and without defects, have been used to simulate the indentation process. These simulations show fracture and interlayer sliding, confirming the layer-by-layer failure mechanism. researchgate.netescholarship.org The combination of experimental nanoindentation and computational modeling provides a comprehensive understanding of the material's response to mechanical stress, which is crucial for designing robust devices. researchgate.netnih.govarxiv.org
The ability to tune the bandstructure of GaTe2 through strain engineering is another significant area of research. escholarship.org Applying tensile or compressive stress can alter the crystal symmetry and consequently modify the electronic bandgap, a powerful tool for tailoring the material's optoelectronic properties. escholarship.orgmdpi.com
Table 1: Residual Tensile Stress in GaTe2 Multilayers at Different Indentation Depths
| Indentation Depth (nm) | Average Tensile Stress (GPa) | Maximum Tensile Stress (GPa) - Pile-up Region | Maximum Tensile Stress (GPa) - Indent-Center |
|---|---|---|---|
| 80 | 0.07 ± 0.18 escholarship.org | - | - |
| 250 | 0.42 ± 0.16 escholarship.org | - | - |
| 300 | 0.51 ± 0.25 escholarship.org | ~1.3 escholarship.org | ~0.5 escholarship.org |
Prediction of Magnetic Properties and Exchange Interactions in Doped this compound Systems
Theoretical studies have explored the possibility of inducing and controlling magnetism in this compound (GaTe2) systems through doping, a critical step for their potential use in spintronic devices. First-principles calculations based on density functional theory (DFT) are the primary tools for these investigations.
Research into doping GaTe2 and similar telluride-based semiconductors has shown that introducing magnetic ions can lead to ferromagnetic behavior. For instance, in the related Fe3GaTe2 system, doping with cobalt (Co) has been shown to tune its magnetic properties. rsc.org First-principles calculations indicate that Co doping can decrease the total magnetic moment of the system while affecting the atomic magnetic moments of the iron (Fe) sites. rsc.org At high concentrations, Co doping can even induce a phase transition from ferromagnetism to antiferromagnetism. rsc.orgnih.govfigshare.com Such studies on similar van der Waals magnets provide a framework for understanding how doping could influence GaTe2.
The mechanism of magnetic ordering in doped semiconductors is often explained by models such as direct exchange between magnetic dopants, and indirect exchange interactions like the Ruderman–Kittel–Kasuya–Yosida (RKKY) interaction, where conduction electrons mediate the coupling between magnetic moments. researchgate.net The nature of this ordering, whether ferromagnetic or antiferromagnetic, depends on factors like the distance between the dopant atoms and their concentration. researchgate.net
Computational studies on other doped gallium compounds, such as gadolinium (Gd)-doped gallium nitride (GaN), have provided detailed insights into exchange interactions. These studies have shown that the interactions can be short-ranged and their character (ferromagnetic or antiferromagnetic) depends on the specific dopant and the presence of native defects like vacancies. aps.orgaps.orgresearchgate.net For example, in Gd-doped GaN, gallium vacancies can lead to strong ferromagnetic interactions between nitrogen atoms near the vacancy. aps.orgaps.org
While direct computational studies on doped GaTe2 are emerging, the principles derived from similar systems are highly relevant. For example, studies on titanium (Ti)-doped germanium telluride (GeTe) predict half-metallic ferromagnetic character at certain Ti concentrations, a desirable property for spintronics. worldscientific.com The p-d hybridization between the dopant's d-orbitals and the host's p-orbitals is found to be a key mechanism for inducing magnetic moments on non-magnetic atoms. worldscientific.com
Table 2: Predicted Magnetic Properties of Doped Gallium- and Telluride-Based Semiconductors
| Material System | Dopant | Predicted Magnetic Behavior | Key Findings from Computational Studies | Reference |
|---|---|---|---|---|
| Fe3GaTe2 | Co | Tunable ferromagnetism, transition to antiferromagnetism | Total magnetic moment decreases with Co concentration. Phase change at high doping levels. rsc.orgnih.govfigshare.com | rsc.orgnih.govfigshare.com |
| GaN | Gd | Ferromagnetism influenced by defects | Ga vacancies enhance ferromagnetic interactions. aps.orgaps.org | aps.orgaps.org |
| GeTe | Ti | Half-metallic ferromagnetism | Predicted at specific Ti concentrations (x=0.50, 0.75). worldscientific.com | worldscientific.com |
Computational Design of this compound Heterostructures and Interfaces
The computational design of heterostructures and interfaces involving this compound (GaTe2) is a burgeoning field driven by the potential to create novel electronic and optoelectronic devices with tailored properties. Density functional theory (DFT) is the cornerstone of these theoretical investigations, allowing for the prediction of structural, electronic, and optical properties of these engineered materials.
A significant area of focus is the creation of van der Waals (vdW) heterostructures, where GaTe2 is combined with other two-dimensional (2D) materials like graphene or transition metal dichalcogenides (TMDs). rsc.org These heterostructures are held together by vdW forces, which largely preserve the intrinsic properties of the individual layers while enabling new functionalities through interfacial interactions. rsc.org
For example, theoretical studies have proposed GaTe2-graphene heterostructures for applications in solar cells and radiation detectors. rsc.org DFT calculations have shown that the formation of such heterostructures is thermodynamically favorable. rsc.org These studies predict that combining the high photoresponsivity of GaTe2 with the exceptional carrier transport properties of graphene can lead to high-performance devices. rsc.orgacs.org
Another promising avenue is the design of GaTe2-based heterostructures with other TMDs, such as molybdenum ditelluride (MoTe2) and tungsten ditelluride (WTe2). researchgate.net First-principles calculations on MTe2/GaTe2 (M = Mo, W) vdW heterostructures suggest they are promising for photovoltaic applications. These heterostructures exhibit desirable characteristics such as enhanced visible light absorption, type-II band alignment, and strong charge separation at the interface. researchgate.net The internal electric field at the MTe2/GaTe2 interface can efficiently separate charge carriers, leading to predicted power conversion efficiencies as high as 22.91%. researchgate.net
The properties of these heterostructures can be further tuned by external stimuli like mechanical strain and electric fields. researchgate.net For instance, applying biaxial strain to a GaTe/MoTe2 heterostructure can modulate its electronic and optical properties, indicating potential for piezoelectric applications. researchgate.net
The computational design process also involves considering factors like lattice matching between the constituent materials to minimize strain, which can otherwise lead to defects and cracking. aps.orgarxiv.org By carefully selecting materials with compatible lattice constants or by creating alloys, it is possible to design lattice-matched heterostructures with desired band offsets for applications requiring carrier confinement. aps.orgarxiv.orgresearchgate.net
Table 3: Predicted Properties of Computationally Designed GaTe2 Heterostructures
| Heterostructure | Predicted Properties | Potential Applications | Reference |
|---|---|---|---|
| GaTe/Graphene | Thermodynamically favorable formation, combines high photoresponsivity of GaTe with high carrier mobility of graphene. rsc.orgacs.org | Solar cells, radiation detectors, optoelectronics. rsc.orgacs.org | rsc.orgacs.org |
| MoTe2/GaTe2 | Type-II band alignment, enhanced visible light absorption, strong charge separation, predicted PCE of 22.43%. researchgate.net | Photovoltaic solar cells. researchgate.net | researchgate.net |
| WTe2/GaTe2 | Type-II band alignment, strong charge separation, predicted PCE of 22.91%. researchgate.net | Photovoltaic solar cells. researchgate.net | researchgate.net |
Synthesis Methodologies for Gallium Ditelluride
Bulk Crystal Growth Techniques for Gallium Ditelluride
Bulk single crystals of gallium tellurides are essential for fundamental studies of their physical properties and for use as substrates for epitaxial growth. Several high-temperature melt and vapor growth techniques have been refined to produce large, high-quality crystals of compounds like GaTe and Ga2Te3. 2dsemiconductors.com While these methods are standard for other stoichiometries, their application to produce bulk crystalline this compound (GaTe2) is not widely reported.
The Vertical Bridgman method, and its modifications, is a widely used technique for growing large, high-quality single crystals from a molten state. researchgate.netias.ac.inmdpi.comrsc.org In this process, a polycrystalline material is melted in a sealed ampoule, which is then slowly passed through a temperature gradient to induce directional solidification. Modifications to the standard Bridgman technique, such as the use of multi-zone furnaces for precise temperature control (Electro-Dynamic Gradient Freeze), have been developed to improve crystal quality. wsu.edu
For gallium tellurides like GaTe, the Bridgman method is a common approach. 2dsemiconductors.com There are also reports on the growth of more complex telluride crystals containing gallium, such as Li0.5Ag0.5GaTe2, using a modified Bridgman method, highlighting the versatility of this technique for telluride compounds. acs.orgnih.gov However, the synthesis of pure, bulk this compound (GaTe2) single crystals via the Modified Vertical Bridgman method is not prominently documented in existing scientific literature.
Table 1: Parameters for Modified Vertical Bridgman Growth of Related Telluride Crystals
| Compound | Crucible Type | Growth Rate | Temperature Gradient | Resulting Crystal Size | Source(s) |
|---|---|---|---|---|---|
| GaSe | Quartz ampoule | Varied | Varied | Φ19 mm × 65 mm | researchgate.net |
| PbMoO4 | Sealed platinum | < 1.2 mm/h | 20–40 °C/cm | Large size, high optical uniformity | ias.ac.in |
| Li0.5Ag0.5GaTe2 | Not specified | Not specified | Not specified | Not specified | acs.orgnih.gov |
| URu2Si2 | Tantalum | Not specified | Not specified | 2 mm × 2 mm × 0.04 mm | mdpi.com |
Chemical Vapor Transport (CVT) is a powerful technique for growing high-purity single crystals of materials that are difficult to grow from a melt. mpg.deiastate.edu The process involves a chemical reaction between the source material and a transport agent (typically a halogen) in a sealed, evacuated ampoule subjected to a temperature gradient. The source material is volatilized at one end (source, T₂) and deposited as crystals at the other end (sink, T₁). mpg.dejst.go.jp
CVT is a standard method for producing GaTe crystals. 2dsemiconductors.com The choice of transport agent and the temperatures of the source and sink zones are critical parameters that determine the success of the crystal growth. jst.go.jp While CVT is used for a variety of binary and ternary chalcogenides, including the synthesis of Fe3GaTe2 nanosheets, specific protocols for the synthesis of bulk this compound (GaTe2) crystals via this method are not well-documented. nih.govnih.gov There is a mention of GaTe2 in the context of MOCVD (a related vapor deposition technique) in a conference abstract, but detailed synthesis parameters are not provided. google.com
Table 2: General Parameters for Chemical Vapor Transport
| Parameter | Description | Importance | Source(s) |
|---|---|---|---|
| Transport Agent | Gaseous reactant (e.g., I₂, Br₂, Cl₂) that reversibly reacts with the source material. | Choice of agent affects transport rate and crystal purity. | mpg.dejst.go.jp |
| Temperature Gradient (T₂ → T₁) | The temperature difference between the source and sink zones drives the transport. | The direction and rate of transport depend on the thermodynamics of the reaction (exothermic vs. endothermic). | jst.go.jp |
| Ampoule Pressure | The concentration of the transport agent determines the vapor pressure inside the ampoule. | Affects the mass transport rate and crystal morphology. | iastate.edu |
The flux method is a solution growth technique where a solvent, known as a flux, is used to dissolve the constituent elements at a temperature below the melting point of the target compound. researchgate.net As the solution is slowly cooled, the desired material crystallizes. This method is particularly advantageous for materials that decompose at their melting point or undergo phase transitions at high temperatures. It is known to produce crystals with low defect concentrations. 2dsemiconductors.com
For gallium telluride (GaTe), flux zone growth is presented as a superior alternative to CVT for achieving high structural perfection and better electronic and optical properties. 2dsemiconductors.com Self-flux methods, where one of the constituent elements (e.g., a Te-rich melt) acts as the solvent, are also employed for related compounds like Fe3GeTe2. weizmann.ac.il Despite its advantages for producing high-quality crystals of other gallium tellurides, the application of the flux zone method for the specific synthesis of this compound (GaTe2) is not detailed in the available literature.
Direct crystallization from a stoichiometric melt is a straightforward method for producing bulk crystals of congruently melting compounds. researchgate.net The process involves melting the constituent elements in a crucible and then cooling the melt in a controlled manner to promote the growth of a single crystal. The choice of crucible material is critical to avoid contamination of the melt.
For gallium tellurides, crystallization from the melt is a viable synthesis route. For instance, Ga2S3 crystals have been grown from a melt using the vertical Bridgman method. nsc.ru However, this direct melt growth is often challenging for tellurides due to the high vapor pressure of tellurium at elevated temperatures, which can lead to non-stoichiometry in the final crystal. While this method is used for some gallium chalcogenides, specific procedures for the crucible-based crystallization of this compound (GaTe2) from a melt are not well-established in the literature.
Flux Zone Growth of this compound for High-Quality Crystals
Thin Film and Nanosheet Fabrication of this compound
The synthesis of two-dimensional (2D) materials, including nanosheets of gallium telluride, has garnered significant interest due to their unique electronic and optical properties that emerge at the nanoscale.
While bulk synthesis of GaTe2 is not common, the creation of materials with a 1:2 gallium-to-tellurium ratio has been achieved through specific, non-bulk methods. A notable example is the electrochemical synthesis of a novel gallium telluride complex, [(C6H5)4P]GaTe2(en)2, which contains one-dimensional [GaTe2(en)2]− chains. This was achieved through the cathodic dissolution of a Ga2Te3 electrode in an ethane-1,2-diamine solution containing tetraphenylphosphonium (B101447) bromide. rsc.org
In the broader context of gallium telluride nanosheets, scalable synthesis methods are being actively developed, though these typically produce the more stable GaTe stoichiometry. For instance, a method for preparing two-dimensional gallium telluride material involves mixing gallium and tellurium in a molar ratio of 1:1.15 to 1:3, heating in an argon atmosphere to 450-550°C, then ramping to 840-900°C, followed by natural cooling. google.com Chemical vapor deposition (CVD) is another key technique used for growing 2D nanosheets of gallium tellurides, sometimes using precursor powders like GaTe to assist in the growth of other 2D materials. mdpi.comarxiv.org
Table 3: Reported Synthesis Methods for Gallium Telluride Nanosheets and Related Materials
| Material | Synthesis Method | Precursors | Key Parameters | Result | Source(s) |
|---|---|---|---|---|---|
| [(C6H5)4P]GaTe2(en)2 | Electrochemical Synthesis | Ga2Te3 electrode, (C6H5)4PBr, ethane-1,2-diamine | Cathodic dissolution | 1D [GaTe2(en)2]− chains | rsc.org |
| GaTe 2D material | Direct Reaction | Ga, Te (molar ratio 1:1.15-3) | Ar flow, two-step heating (450-550°C then 840-900°C) | 2D material | google.com |
| h-GaTe Nanosheets | ZnO-induced CVD | GaTe powder, ZnO nanocrystals | Ambient pressure CVD | High-quality hexagonal GaTe nanosheets | mdpi.com |
| Cr5Te8 Nanosheets | GaTe-Assisted CVD | GaTe powder, CrO3 | Optimized temperature and source-substrate distance | Submillimeter ultrathin 2D Cr5Te8 nanosheets | arxiv.org |
Atomic Layer Deposition (ALD) for this compound Films
Atomic Layer Deposition (ALD) has been utilized for the synthesis of multilayer gallium telluride (GaTe) thin films. This technique facilitates the growth of large, single-domain films with a minimal presence of grain boundaries. 2dsemiconductors.commegantech.pl The process involves the direct deposition of GaTe onto substrates such as double-side polished c-cut sapphire. 2dsemiconductors.commegantech.pl A key advantage of this method is the ability to transfer the grown films to other substrates after synthesis. 2dsemiconductors.commegantech.pl
The resulting GaTe films typically have a thickness measured in the hundreds of nanometers. 2dsemiconductors.commegantech.pl These films are characterized by a direct bandgap of approximately 1.65 eV and a monoclinic crystal structure. 2dsemiconductors.com The ALD method is capable of producing high-purity films, with purity levels exceeding 99.9999%. 2dsemiconductors.com The quality and properties of these films, including guaranteed photoluminescence (PL) and Raman responses, make them suitable for applications in photovoltaics and electronic transport studies. 2dsemiconductors.commegantech.pl ALD is a chemical gas-phase technique distinguished from chemical vapor deposition (CVD) by its process of alternately supplying precursors to the substrate, with the reactor being purged after each precursor pulse. aip.org
| Property | Value/Description | Reference |
|---|---|---|
| Growth Method | Atomic Layer Deposition (ALD) | 2dsemiconductors.com |
| Material Properties | 1.65 eV direct semiconductor | 2dsemiconductors.com |
| Crystal Structure | Monoclinic (anisotropic) phase | 2dsemiconductors.com |
| Unit Cell Parameters | a=0.416 nm, b=0.934 nm, c=1.086 nm; α=106.05°, β=90°, γ=102.8° | 2dsemiconductors.com |
| Purity | > 99.9999% | 2dsemiconductors.com |
| Film Thickness | 100s of nanometers | 2dsemiconductors.commegantech.pl |
| Initial Substrate | c-cut sapphire | 2dsemiconductors.commegantech.pl |
Vapor Deposition Growth of this compound Alloys and Heterostructures
Vapor deposition methods are employed to grow gallium telluride alloys and heterostructures. Specifically, Gallium Selenide (B1212193) Telluride (GaSeₓTe₁₋ₓ) alloys have been successfully grown using this technique. escholarship.orgescholarship.org The growth process typically occurs in a one-zone quartz tube reactor where molten gallium droplets, selenium powder, and tellurium powder are placed together in an alumina (B75360) crucible at the furnace's center. escholarship.org
The composition of the alloy, dictated by the selenium content (x), determines the resulting crystal structure. escholarship.orgescholarship.org
Monoclinic crystals are formed when the selenium content is low (x < 0.32). The bandgap of this monoclinic phase shows a linear increase with higher selenium content, ranging from 1.65 eV (for pure GaTe) to 1.77 eV. escholarship.orgescholarship.org
Hexagonal crystals are obtained when the selenium content is higher (x > 0.28). In contrast to the monoclinic phase, the bandgap of the hexagonal phase decreases as selenium content increases, from 2.01 eV (for pure GaSe) down to 1.38 eV (at x = 0.28). escholarship.orgescholarship.org
Furthermore, low-pressure metal-organic chemical vapor deposition (LP-MOCVD) has been used to grow hexagonal gallium telluride films from single-source cubane (B1203433) precursors like [(R)Ga(μ₃-Te)]₄. acs.org This process is conducted at temperatures between 285°C and 310°C. acs.org The resulting hexagonal GaTe is a metastable phase, which can be converted to the more thermodynamically stable monoclinic form through annealing at 500°C. acs.org Chemical vapor deposition (CVD) is recognized as an effective method for creating 2D/2D heterostructures with well-defined interfaces. researchgate.net
| Selenium Content (x) | Resulting Crystal Structure | Bandgap Trend | Reference |
|---|---|---|---|
| x < 0.32 | Monoclinic | Increases linearly with Se content (1.65 eV to 1.77 eV) | escholarship.orgescholarship.org |
| x > 0.28 | Hexagonal | Decreases with Te content (2.01 eV to 1.38 eV) | escholarship.orgescholarship.org |
Mechanical Exfoliation Techniques for this compound
Mechanical exfoliation is a common "top-down" method for obtaining few-layer flakes of gallium telluride from a bulk single crystal. aip.orgacs.org The technique typically involves using adhesive tape to cleave or peel off thin layers from the bulk material in an ambient air environment. aip.org These exfoliated flakes are then transferred and deposited onto a substrate, such as an oxidized silicon (SiO₂/Si) wafer. aip.org
This method allows for the preparation of 2D materials for renewed investigation beyond graphene. acs.orgnih.gov However, the process is known to create surface defects. escholarship.orgescholarship.org Research has shown that mechanically exfoliated GaTe, when exposed to air, can develop a deep-level defect band. escholarship.orgescholarship.org This phenomenon is attributed to the intercalation and chemisorption of molecular oxygen on the tellurium-terminated layers, which effectively reduces the material's bandgap. escholarship.orgescholarship.org The mechanical properties of GaTe multilayers produced by this technique have been explored using methods like nanoindentation. acs.orgnih.gov
| Finding | Description | Reference |
|---|---|---|
| Technique | Mechanical cleaving from a bulk single crystal using adhesive tape. | aip.org |
| Substrate | Flakes are deposited on an oxidized silicon substrate (SiO₂/Si). | aip.org |
| Surface Effects | The exfoliation process can introduce surface defects. | escholarship.orgescholarship.org |
| Atmospheric Effects | In the presence of air, a deep-level defect band can form, reducing the bandgap from ~1.67 eV to ~0.8 eV. | escholarship.orgescholarship.org |
| Characterization | The number of layers is often determined by Atomic Force Microscopy (AFM). Raman spectroscopy is used to characterize the flakes. | aip.org |
Advanced Characterization Techniques for Gallium Ditelluride
Structural and Morphological Characterization of Gallium Ditelluride Materials
The structural and morphological properties of this compound (GaTe2) and related compounds are crucial for understanding their physical and chemical behaviors and for envisioning their potential applications. A suite of advanced characterization techniques is employed to probe these characteristics at various length scales.
X-ray Diffraction (XRD) and Electron Diffraction Studies of this compound
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. For gallium-tellurium systems, XRD is used to identify crystalline phases and determine lattice parameters. For instance, studies on Ga-Te systems under high pressure have used XRD to identify novel phases like the orthorhombic I4/mmm GaTe2. iphy.ac.cn In the case of related compounds like AgGaTe2, powder XRD patterns have confirmed the chalcopyrite structure and have been used to analyze the effect of doping on the lattice parameters. aip.org Similarly, XRD is employed to characterize the crystallographic phase of single crystals, such as Fe3GaTe2, which exhibits a hexagonal structure. researchgate.net The analysis of XRD patterns helps in understanding the atomic arrangement and can reveal structural changes, such as phase transitions under pressure or upon compositional modifications. iphy.ac.cnfigshare.com
Electron diffraction, often performed within a transmission electron microscope (TEM), provides crystallographic information from very small regions of a sample. Ultrafast electron diffraction (UED) has been used to study the lattice dynamics of monoclinic gallium telluride (GaTe), revealing real-time lattice vibrations. techexplorist.compsu.edu This technique has even led to the observation of a dynamic breaking of Friedel's Law in GaTe, a phenomenon attributed to its unique layered lattice structure where the atomic alignment is slightly offset. techexplorist.compsu.edu Electron diffraction patterns, such as selected area electron diffraction (SAED), are also used to confirm the crystalline structure of GaTe nanoflakes produced by methods like liquid phase exfoliation. osti.gov Furthermore, low-energy electron diffraction (LEED) experiments have provided unambiguous information on the monoclinic structure of the GaTe surface. cnr.it
Below is a table summarizing the crystal structures of some gallium telluride and related compounds determined by diffraction techniques.
| Compound | Crystal System | Space Group | Reference |
| GaTe2 (high pressure) | Orthorhombic | I4/mmm | iphy.ac.cn |
| AgGaTe2 | Tetragonal | I42d | aip.org |
| Fe3GaTe2 | Hexagonal | P63/mmc | researchgate.netiphy.ac.cn |
| GaTe (monoclinic) | Monoclinic | C2/m | researchgate.net |
| Ga2Te3 | Monoclinic | --- | mdpi.com |
| Sr(GaTe2)2 | Tetragonal | I422 | materialsproject.org |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of this compound Structures
Scanning electron microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials. In the study of gallium telluride and its composites, SEM reveals details about particle size, shape, and surface features. mdpi.comresearchgate.net For example, in Ga2Te3-TiO2-C composites, SEM images have shown that particle sizes range from the sub-micrometer to a few micrometers. mdpi.com SEM has also been used to observe the plate-like structure and well-defined terraces of cleaved Fe3GaTe2 single crystals, indicating their layered nature. aip.org
Transmission electron microscopy (TEM) provides higher resolution imaging, allowing for the visualization of the internal structure and crystallographic details. High-resolution TEM (HRTEM) can reveal the lattice fringes of a material, providing direct evidence of its crystalline structure. In GaTe, HRTEM has been used to observe the interlayer spacing. researchgate.net Studies on exfoliated GaTe have used TEM to show a structural transformation from a monoclinic to a hexagonal structure as the material becomes thinner. rsc.org In composite materials like Ga2Te3-TiO2-C, HRTEM has been instrumental in identifying the crystalline lattice spacings corresponding to the different components of the composite. mdpi.com
The table below presents findings from SEM and TEM studies on various gallium telluride materials.
| Material | Technique | Key Findings | Reference |
| Ga2Te3-TiO2-C | SEM | Particle size ranges from sub-micrometer to a few micrometers. | mdpi.com |
| Fe3GaTe2 | SEM | Plate-like structure with well-defined terraces. | aip.org |
| GaTe | HRTEM | Observation of interlayer spacing. | researchgate.net |
| Exfoliated GaTe | TEM | Structural transformation from monoclinic to hexagonal with decreasing thickness. | rsc.org |
| GaTe Nanoflakes | HRTEM & SAED | Maintained original crystalline structure after exfoliation. | osti.gov |
Atomic Force Microscopy (AFM) and Nanoindentation of this compound Multilayers
Atomic force microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a surface. For layered materials like gallium telluride, AFM is used to characterize the surface roughness and to identify features such as crystallographic defects. spiedigitallibrary.org For instance, AFM images of the laminar surface of a GaTe ingot have revealed linear features believed to be crystallographic defects. spiedigitallibrary.org In the study of Fe3GaTe2 thin films, AFM has been used to characterize the surface morphology, showing typical triangular terraces. iphy.ac.cn
Nanoindentation, often performed using an AFM or a dedicated nanoindenter, is a technique used to measure the mechanical properties of materials at the nanoscale. The mechanical properties of both substrate-supported and suspended GaTe multilayers have been investigated using Berkovich-tip nanoindentation. acs.orgosti.govescholarship.orgacs.org These studies have revealed an unusual concurrence of multiple pop-in and load-drop events in the loading curves, which has been attributed to an interlayer-sliding mediated layers-by-layers fracture mechanism. acs.orgosti.govescholarship.org Molecular dynamics simulations have complemented these experiments, showing that the van der Waals interaction force between GaTe multilayers and the substrate is significantly stronger than that between the GaTe interlayers, leading to easier fracture of the GaTe layers and interlayer-sliding. acs.org
Spectroscopic Characterization of this compound Electronic and Vibrational States
Spectroscopic techniques are indispensable for probing the elemental composition, chemical states, and electronic band structure of materials. For this compound, these methods provide crucial insights into its fundamental properties.
X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDX/EDAX) of this compound Composition
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS has been widely used to characterize gallium telluride materials. researchgate.netspiedigitallibrary.org For instance, XPS analysis of freshly cleaved GaTe surfaces has confirmed that Ga and Te are the main strong peaks, with some surface contamination from carbon and oxygen. spiedigitallibrary.org XPS has also been employed to study the oxidation of GaTe, showing that upon exposure to the atmosphere, the Ga 2p peak shifts to higher binding energies, indicating the formation of an oxide layer. aip.org In studies of Ga2Te3-TiO2-C composites, XPS has been used to confirm the formation of the Ga2Te3 alloy and to identify the chemical states of the constituent elements. mdpi.com
Energy Dispersive X-ray Spectroscopy (EDX or EDAX), typically coupled with a scanning electron microscope, is a technique used for the elemental analysis of a sample. EDX analysis of GaTe crystals has shown that Ga and Te are the only components in the grown crystals, with some variations in the tellurium to gallium ratio. researchgate.netspiedigitallibrary.org In the characterization of Fe3GaTe2 crystals, EDX has been used to confirm the uniform distribution of Fe, Ga, and Te elements on the crystal surface. aip.org Similarly, for Ga2Te3-TiO2-C composites, EDX mapping has revealed a homogeneous distribution of each element (Ga, Te, Ti, O, and C). mdpi.com
The following table summarizes the key findings from XPS and EDX analyses of gallium telluride and related materials.
| Material | Technique | Key Findings | Reference |
| GaTe | XPS | Confirmed Ga and Te as main components; studied surface oxidation. | spiedigitallibrary.orgaip.org |
| Ga2Te3-TiO2-C | XPS | Confirmed formation of Ga2Te3 alloy and identified chemical states. | mdpi.com |
| GaTe Crystals | EDX | Showed Ga and Te as the only components with slight variations in their ratio. | researchgate.netspiedigitallibrary.org |
| Fe3GaTe2 | EDX | Confirmed uniform distribution of Fe, Ga, and Te. | aip.org |
| Ga2Te3-TiO2-C | EDX Mapping | Revealed homogeneous distribution of all constituent elements. | mdpi.com |
Angle-Resolved Photoemission Spectroscopy (ARPES) for this compound Band Mapping
Angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique used to probe the electronic structure of solids. By measuring the kinetic energy and emission angle of photoelectrons emitted from a sample illuminated by high-energy photons, ARPES can directly map the electronic band structure and Fermi surface of a material.
ARPES studies on the van der Waals ferromagnet Fe3GaTe2 have been crucial in revealing its electronic structure in the ferromagnetic ground state. nih.gov These studies have established a consistent correspondence between the measured band structure and theoretical calculations from density functional theory (DFT). nih.gov The results have highlighted the significant contributions of the Heisenberg exchange interaction and magnetic anisotropy energy to the high Curie temperature ferromagnetic ordering in Fe3GaTe2. nih.gov Furthermore, ARPES has shown that doping can lead to substantial modifications of these driving factors, which is attributed to alterations in multiple spin-splitting bands near the Fermi level. nih.gov
For GaTe, ARPES has been used to investigate the valence-band structure. cnr.it These experiments have provided detailed information about the electronic states near the valence band maximum, which is crucial for understanding the material's optical and electronic properties. cnr.it
Raman Spectroscopy of this compound Phonon Modes and Anisotropies
Raman spectroscopy is a powerful tool for investigating the crystalline structure and vibrational properties of materials. In the case of this compound (GaTe), which possesses a low-symmetry monoclinic structure, polarized Raman spectroscopy is particularly sensitive to the crystalline orientation. osti.govacs.org This technique has been instrumental in revealing the intricate dependencies of Raman anisotropy on flake thickness, as well as photon and phonon energies. osti.govacs.orgmit.edu
The Raman spectra of GaTe exhibit a number of active modes. Studies have identified and analyzed the thickness-dependent in-plane anisotropies of 13 Raman-active modes and one Raman-inactive mode in the spectral range of 20 to 300 cm⁻¹. nih.gov It has been observed that the Raman modes of GaTe show distinctly different thickness-dependent anisotropies in a parallel polarization configuration, while they remain nearly unchanged in a perpendicular configuration. nih.gov Specifically, three A_g modes at 40.2, 152.5, and 283.8 cm⁻¹ demonstrate a notable variation in their anisotropic behavior as the material's thickness decreases to 9 nm. nih.gov These experimental observations can be explained through first-principles calculations and group theory analyses. mit.edu
The temperature also influences the Raman-active modes of GaTe. As the temperature increases, the optical phonon lines experience softening and broadening. researchgate.net This behavior is a key aspect in understanding the anharmonicity in GaTe layered crystals. researchgate.net
The following table summarizes the key Raman modes observed in this compound and their characteristics:
| Raman Mode (cm⁻¹) | Symmetry | Anisotropic Behavior |
| 40.2 | A_g | Varies with thickness |
| 152.5 | A_g | Varies with thickness |
| 283.8 | A_g | Varies with thickness |
Low-Temperature Spectroscopy for this compound Defect Level Determination
Low-temperature spectroscopy, particularly photoluminescence (PL) and photomodulated reflectance (PR), is crucial for identifying and characterizing defect levels within the band structure of this compound. escholarship.orgacs.org These techniques are highly sensitive to the electronic transitions involving impurity and defect states. iphy.ac.cn
Low-temperature PL studies have successfully identified several defect-related luminescence peaks in similar semiconductor materials, which helps in understanding the nature of defects in GaTe. iphy.ac.cniphy.ac.cn For GaTe, low-temperature spectroscopy has revealed the presence of two acceptor levels approximately 100 and 150 meV above the valence band, and a donor level around 130 meV below the conduction band. escholarship.org
Temperature-dependent PR spectroscopy has been employed to investigate the conduction band edge and free-exciton (FX) state transitions in GaTe from room temperature down to approximately 10 K. acs.org At room temperature, energy transitions for the conduction band edge and the free-exciton state were observed at 1.656 eV and 1.647 eV, respectively. researchgate.net As the temperature decreases, these transitions exhibit a blueshift, a phenomenon that can be described by Varshni's equation. acs.orgresearchgate.net The extrapolated energy for the free-exciton state at 0 K is approximately 1.776 eV. acs.orgresearchgate.net
The following table presents the identified defect levels in this compound:
| Defect Type | Energy Level | Position Relative to Band Edge |
| Acceptor | ~100 meV | Above Valence Band |
| Acceptor | ~150 meV | Above Valence Band |
| Donor | ~130 meV | Below Conduction Band |
Electrical and Transport Properties Characterization of this compound Systems
Understanding the electrical and transport properties of this compound is essential for its application in electronic devices. Various characterization techniques are employed to determine parameters like resistivity, carrier concentration, and mobility.
Van der Pauw and Hall Effect Measurements on this compound Crystals
The van der Pauw method and Hall effect measurements are standard techniques for determining the resistivity and Hall mobility of semiconductor materials. researchgate.netspiedigitallibrary.orgtek.com These measurements are typically performed in a four-point configuration. tek.com For Hall effect measurements, a transverse magnetic field is applied, and the resulting Hall voltage is measured, which is typically in the millivolt range for semiconductors. tek.com In contrast, the van der Pauw resistivity measurement does not require a magnetic field. tek.com
These techniques have been applied to characterize GaTe crystals, revealing their p-type transport properties. escholarship.org The combination of reversing the source current polarity and the magnetic field direction is a recommended practice to ensure high-confidence results. tek.com
Capacitance-Voltage (C-V) Measurements for this compound Structures
Capacitance-Voltage (C-V) measurements are a non-destructive electrical technique used to characterize semiconductor junctions and determine parameters such as doping profiles, oxide thickness, and interface trap densities. researchgate.netspiedigitallibrary.orgairccj.orgscientific-devices.com.au The measurement involves applying a sweeping DC bias voltage across a semiconductor structure, such as a p-n junction or a metal-oxide-semiconductor (MOS) capacitor, while superimposing a small AC signal. scientific-devices.com.au
In the context of GaTe, C-V measurements on structures like Schottky barriers or p-n junctions can provide valuable information about the net doping concentration and the built-in potential of the junction. researchgate.netspiedigitallibrary.org The technique is based on the principle that the capacitance of the depletion region of the junction changes with the applied reverse bias. airccj.org The doping profile can then be extracted from the relationship between capacitance and voltage. airccj.org The measurement frequency can influence the apparent C-V profiles, which can be attributed to trap effects within the material. jkps.or.kr
Anomalous Hall Resistance Investigations in this compound-Based Heterostructures
The Anomalous Hall Effect (AHE) is a phenomenon observed in magnetic materials where an additional contribution to the Hall resistance arises from the material's magnetization. researchgate.net This effect is of great interest for spintronic applications. While intrinsic GaTe is not ferromagnetic, AHE can be induced in GaTe-based heterostructures through magnetic proximity coupling. polyu.edu.hkaps.org
Studies on heterostructures combining GaTe with ferromagnetic materials have shown the emergence of AHE. For instance, research on manganese-doped copper this compound (CuGaTe2), a related chalcopyrite semiconductor, has explored the spin-chirality effect as a source of the AHE. researchgate.net In such systems, the orbitals of the dopant (Mn) ions can overlap to form an impurity band, leading to complex magnetic interactions. researchgate.net
Investigations into heterostructures of other transition metal dichalcogenides with ferromagnetic insulators have demonstrated that a significant AHE can be observed at high temperatures. polyu.edu.hk The anomalous Hall resistance in these structures can be orders of magnitude larger than in previously reported systems. polyu.edu.hk These findings suggest that engineering GaTe-based heterostructures is a promising route to realize and control the anomalous Hall effect for future spintronic devices.
Electronic Structure and Optoelectronic Properties Research in Gallium Ditelluride
Bandgap Engineering in Gallium Ditelluride Systems
Bandgap engineering, the ability to control and modify the bandgap of a material, is crucial for tailoring its properties for specific optoelectronic applications. Research into this compound (GaTe) has explored several avenues to achieve this, including alloying, strain engineering, and the application of external electric fields.
Alloying GaTe with other elements has been shown to be an effective method for tuning its band structure. For instance, creating alloys of gallium selenide (B1212193) (GaSe) and GaTe (GaSexTe1-x) allows for significant modification of the bandgap. escholarship.org
Vapor deposition techniques have been used to grow GaSexTe1-x alloys. escholarship.org The resulting crystal structure depends on the selenium content. For x < 0.32, the crystals exhibit a monoclinic structure, while for x > 0.28, they adopt a hexagonal structure. escholarship.org The bandgap of the monoclinic phase demonstrates a linear increase with higher selenium content, ranging from 1.65 eV to 1.77 eV. escholarship.org Conversely, the bandgap of the hexagonal phase decreases from 2.01 eV (for pure GaSe) to 1.38 eV (for x = 0.28). escholarship.org
Furthermore, first-principle calculations based on density functional theory have been employed to study the effects of indium (In) doping in GaTe (Ga1−xInxTe). researchgate.net These theoretical studies indicate that increasing the indium concentration leads to a notable redshift in the optical spectra of the alloys. researchgate.net
Another area of investigation involves the chemisorption of oxygen on the surface of layered GaTe. nih.gov This process leads to a significant restructuring of the conduction band, resulting in a dramatic reduction of the bandgap from 1.65 eV in its pristine state to below 0.8 eV. nih.gov This bandgap reduction can be partially reversed through thermal annealing, suggesting a potential method for reversible band engineering. nih.gov
Table 1: Effect of Alloying on the Bandgap of GaSexTe1-x This table is interactive. You can sort and filter the data.
| Crystal Structure | Selenium Content (x) | Bandgap (eV) |
|---|---|---|
| Monoclinic | < 0.32 | 1.65 - 1.77 |
| Hexagonal | > 0.28 | 2.01 - 1.38 |
Data sourced from Fonseca Vega, 2017. escholarship.org
Strain engineering is a powerful technique for modulating the electronic and optical properties of two-dimensional (2D) materials. researchgate.net By applying mechanical strain, the crystal lattice is distorted, which in turn alters the electronic band structure and, consequently, the material's response to light.
In the case of monolayer GaTe, density functional theory (DFT) calculations have shown that its electronic properties, particularly the energy gap, are highly dependent on biaxial strain. hueuni.edu.vn While compressive strain results in a slight increase in the energy gap, tensile strain causes a more rapid reduction. hueuni.edu.vn This ability to tune the bandgap through strain opens up possibilities for designing novel optoelectronic devices.
Research on other 2D materials, such as aluminum-doped gallium sulfide (B99878) (GaS), further illustrates the principles of strain engineering. tandfonline.com In pristine GaS, increasing tensile strain leads to a significant decrease in the bandgap. tandfonline.com However, the presence of aluminum dopants helps to stabilize the bandgap under strain. tandfonline.com This suggests that a combination of doping and strain engineering can provide fine control over the electronic and optical characteristics of these materials. tandfonline.com
The application of an external electric field is another effective method for modulating the electronic properties of GaTe. hueuni.edu.vn DFT calculations have demonstrated that an electric field applied perpendicular to the surface of a GaTe monolayer can significantly alter its bandgap. hueuni.edu.vn
Specifically, the bandgap of monolayer GaTe decreases as the strength of the external electric field increases, regardless of whether the field is applied in the positive or negative direction. hueuni.edu.vn At a sufficiently large electric field of 0.4 V/Å, the bandgap is predicted to decrease to zero, inducing a phase transition from a semiconductor to a metal. hueuni.edu.vn This tunable semiconductor-to-metal transition is a highly desirable property for applications in nanoelectromechanical devices. hueuni.edu.vn
The mechanism behind this modulation involves the redistribution of charge carriers within the material due to the potential gradient induced by the electric field. acs.org This charge redistribution directly impacts the positions of the band edges. acs.org In heterostructures, for example, a positive electric field can push the band edge positions of one layer upward and the other downward relative to the Fermi level. acs.org
This principle of electric field modulation is not unique to GaTe and has been observed in other materials as well. For instance, in β-Ga₂O₃, an external electric field can effectively regulate the bandgap to enhance its photoelectric characteristics. rsc.org The bandgap of β-Ga₂O₃ was found to decrease from 4.732 eV to 2.757 eV as the electric field intensity increased from 0.05 to 0.20 eV Å⁻¹. rsc.org
Table 2: Effect of External Electric Field on Monolayer GaTe Bandgap This table is interactive. You can sort and filter the data.
| Electric Field Strength (V/Å) | Bandgap Behavior |
|---|---|
| 0 | Indirect semiconductor (1.41 eV) |
| > 0 | Decreases |
| < 0 | Decreases |
| 0.4 | Becomes zero (metal) |
Data sourced from CSDL Khoa học, 2020. hueuni.edu.vn
Strain Engineering of this compound Electronic and Optical Responses
Optical Absorption and Photoresponse Studies in this compound Materials and Heterostructures
This compound (GaTe), a layered III-VI semiconductor, has garnered significant attention for its unique optoelectronic properties, which make it a promising candidate for various applications. osti.govaip.org Unlike many other two-dimensional materials, GaTe exhibits a direct bandgap that is largely independent of the material's thickness, a feature that is highly advantageous for optoelectronic devices. escholarship.org The material's strong light-matter interaction and anisotropic nature further contribute to its potential in photonics and electronics. aip.orgmit.edu
A primary area of research focuses on the optical absorption and photoresponse of GaTe, both in its pure form and when integrated into heterostructures. escholarship.orgacs.org A significant challenge in the practical application of GaTe is its inherent instability and rapid degradation under ambient conditions. acs.orgnih.gov Consequently, studies have also explored passivation techniques to enhance its durability and preserve its exceptional properties. nih.gov
Optical Absorption in this compound
The optical absorption characteristics of GaTe are fundamental to its performance in optoelectronic applications. Research has shown that multilayer GaTe demonstrates weak in-plane anisotropy in its optical absorption for visible light. mit.edu Exfoliated GaTe nanosheets exhibit broad absorption across the visible spectrum, specifically in the 450–750 nm range, with an absorption onset observed around 700 nm (approximately 1.77 eV). aip.org This is consistent with the material's direct bandgap of about 1.67 eV. aip.org
Studies on amorphous thin films have revealed that the introduction of gallium into germanium telluride systems leads to a shift in the absorption edge toward higher energies. inoe.roresearchgate.net Furthermore, the optical properties of GaTe can be tuned by external stimuli such as pressure. The direct bandgap of GaTe exhibits a non-linear response to pressure, initially decreasing with a coefficient of -85.7 ± 0.4 meV/GPa and reaching a minimum value at approximately 2.9 GPa. aps.org This change is also associated with a pressure-induced decrease in the exciton (B1674681) binding energy, which is related to an increase in the dielectric constant. aps.org
Table 1: Optical Properties of this compound
| Property | Value | Conditions |
|---|---|---|
| Bandgap | ~1.67 eV (direct) | Bulk/Multilayer aip.org |
| Absorption Onset | ~700 nm (1.77 eV) | Exfoliated Nanosheets aip.org |
| Pressure Coefficient of Direct Bandgap | -85.7 ± 0.4 meV/GPa | Low pressure aps.org |
| Nonlinear Absorption Coefficient (β) | -(18.02 ± 0.20) x 10⁴ cm/GW | At 40 GW/cm² intensity aip.org |
| Nonlinear Refractive Index (n₂) | -(7.61 ± 0.07) x 10⁻¹ cm²/GW | At beam intensity of GW/cm² aip.org |
Photoresponse of this compound
This compound has emerged as a highly promising material for photodetectors, primarily due to its exceptionally high photoresponsivity. acs.org Photodetectors fabricated from solution-processed GaTe nanoflakes have demonstrated remarkable performance, with photoresponsivities reaching as high as approximately 2 × 10⁶ A/W. osti.govacs.org However, the photoresponse of GaTe is intrinsically linked to its environmental stability. For instance, unencapsulated GaTe flakes exhibit a complete loss of photoresponse after just two weeks of exposure to ambient conditions. escholarship.orgnih.gov
To overcome this limitation, various passivation strategies have been investigated. Encapsulation with graphene has proven to be a particularly effective method for slowing down the degradation process. acs.orgnih.gov
Optical Properties of this compound Heterostructures
The integration of GaTe into heterostructures has been explored as a means to enhance its inherent properties and expand its applicability.
Graphene/GaTe Heterostructures: The encapsulation of GaTe flakes with both top and bottom layers of graphene can significantly extend the material's operational lifetime to several weeks. escholarship.orgnih.gov The photoresponse of these doubly encapsulated flakes was found to decrease by only 17.6 ± 0.4% after two weeks, which is a substantial improvement compared to their unencapsulated counterparts. escholarship.orgnih.gov This highlights the efficacy of van der Waals passivation in preserving the optoelectronic functionality of environmentally sensitive layered materials. nih.gov
Ga₂O₃/GaTe Heterostructures: The natural oxidation of gallium telluride can be harnessed to form a native Ga₂O₃/GaTe heterostructure. elettra.eu This self-assembled system has shown considerable promise for applications in photoelectrocatalysis and gas sensing. elettra.eu Theoretical calculations have shown that the Ga₂O₃/GaTe heterostructure exhibits markedly different and improved performance for the hydrogen evolution reaction when compared to pristine GaTe. elettra.eu Furthermore, this heterostructure is a viable platform for sensing various gases, including water (H₂O), ammonia (B1221849) (NH₃), and nitrogen dioxide (NO₂), at elevated temperatures of up to 600 °C. elettra.euscite.ai
Table 2: Photoresponse of Encapsulated this compound
| Encapsulation Method | Photoresponse Reduction (after 2 weeks) |
|---|---|
| Double Graphene Encapsulation | 17.6 ± 0.4% escholarship.orgnih.gov |
| Unencapsulated | 100% (no response) escholarship.orgnih.gov |
Defect Engineering and Doping in Gallium Ditelluride
Role of Surface Defects in Gallium Ditelluride Optoelectronic Performance
Surface defects play a complex and often dual role in the optoelectronic performance of this compound. The layered, monoclinic structure of GaTe is susceptible to the formation of surface defects, particularly tellurium (Te) vacancies, during processes like mechanical exfoliation. escholarship.org These vacancies are highly reactive and are implicated in the material's rapid degradation in ambient air. elettra.euresearchgate.netresearchgate.net
The interaction with air, promoted by Te vacancies, leads to the formation of a nanoscale, sub-stoichiometric gallium oxide (Ga₂O₃) layer on the GaTe surface. elettra.euresearchgate.net While this oxidation is generally detrimental for many electronic device applications, it can be harnessed for other purposes. elettra.euresearchgate.net The resulting Ga₂O₃/GaTe heterostructure creates a platform where the underlying GaTe can absorb light and generate electron-hole pairs, while the surface oxide skin provides active sites for catalytic reactions. elettra.euresearchgate.net This defect-engineered surface has shown benefits for applications in photocatalysis, electrocatalysis, and gas sensing. elettra.euresearchgate.net
Furthermore, surface defects can act as trapping centers for photo-generated charge carriers. researchgate.net This trapping can prevent the rapid recombination of electrons and holes, which in some photodetector designs can lead to an enhanced photoconductive gain. researchgate.net However, these same defects can also facilitate the formation of a deep-level defect band that alters the fundamental electronic properties of the material. escholarship.org The presence of air, combined with surface defects from exfoliation, can cause the intercalation and chemisorption of molecular oxygen, leading to a significant change in the bandgap. escholarship.org
Deep-Level Defect Band Formation and Mitigation Strategies in this compound
Point defects within the GaTe crystal lattice can create energy states deep within the bandgap, significantly influencing its electrical and optical properties. First-principles calculations suggest that gallium vacancies (V_Ga) are the most likely intrinsic defect to form in GaTe. nih.gov Experimental studies using Deep-Level Transient Spectroscopy (DLTS) on undoped, p-type GaTe have identified several deep acceptor levels. aip.orgaip.org
In the presence of air, mechanically exfoliated GaTe is known to develop a deep-level defect band. escholarship.orgescholarship.org This phenomenon is attributed to the chemisorption and intercalation of molecular oxygen at the Te-terminated layers, a process facilitated by surface defects. escholarship.org The formation of this band effectively reduces the material's bandgap from its intrinsic direct value of ~1.67 eV to an indirect gap of about 0.8 eV. escholarship.orgescholarship.org
Research has identified specific deep levels in undoped GaTe grown by the vertical Bridgman technique, as summarized in the table below. aip.org
| Defect Level Position (above Valence Band) | Proposed Defect Identity |
| 0.40 eV | Gallium Vacancy - Gallium Interstitial Complex (V_Ga-Ga_i) |
| 0.59 eV | Tellurium-on-Gallium Antisite (Te_Ga) |
| 0.67 eV | Doubly Ionized Gallium Vacancy (V_Ga*) |
| Table 1: Deep levels identified in undoped GaTe crystals. aip.org |
A key mitigation strategy for reducing the impact of these deep-level defects is isoelectronic doping. The introduction of indium (In) during crystal growth has been shown to suppress the densities of the Te_Ga antisite and the doubly ionized gallium vacancy (V_Ga*). aip.orgaip.org This doping also helps in reducing the Schottky saturation current, which is beneficial for radiation detector applications. aip.org
Ion Irradiation Effects on this compound Defect Levels
Ion irradiation is a powerful technique for defect engineering, allowing for the controlled introduction of defects to modify material properties. mdpi.com In GaTe, studies involving ion irradiation have been instrumental in determining the alignment of its band edges and identifying shallow defect levels. escholarship.orgescholarship.org Based on the amphoteric defect model and results from an ion irradiation study, the conduction and valence band edges of GaTe are located at 3.47 eV and 5.12 eV below the vacuum level, respectively. escholarship.orgescholarship.org
Low-temperature spectroscopy following ion irradiation has helped to identify shallow defect levels that are not typically resolved by methods like DLTS, which are more sensitive to deeper levels. escholarship.orgescholarship.org
| Defect Level Type | Position |
| Acceptor Level | ~100 meV above the valence band |
| Acceptor Level | ~150 meV above the valence band |
| Donor Level | ~130 meV below the conduction band |
| Table 2: Shallow defect levels in GaTe identified following an ion irradiation study. escholarship.orgescholarship.org |
The use of ion irradiation is not solely for defect creation. In other semiconductor materials, it has been demonstrated that irradiation with high-energy light ions can, up to an optimal fluence, lead to the annihilation of native defects due to electronic energy loss processes. researchgate.net Beyond this optimal point, defect accumulation begins to dominate. researchgate.net This suggests that ion irradiation could potentially be used not only to create specific defect centers but also to reduce the concentration of certain pre-existing native defects in GaTe. However, high-fluence irradiation can also lead to the formation of heavily disordered regions and an increase in defect density, which can increase dark currents in photodetectors. acs.orgnasa.gov
Impurity Doping for Modulating this compound Electronic and Magnetic Properties
The intentional introduction of impurities, or doping, is a fundamental method for controlling the electronic properties of semiconductors. wikipedia.org In GaTe, which is naturally a p-type semiconductor due to native defects like gallium vacancies, doping can be used to modify carrier concentration and suppress undesirable defect states. escholarship.orgaip.org
Electronic Properties: Isoelectronic doping with indium has proven effective in modifying GaTe's electronic characteristics. As an isoelectronic dopant, indium belongs to the same group as gallium and primarily substitutes it in the lattice. This type of doping has been observed to reduce the Schottky saturation current and lower the concentration of deep-level defects associated with Te_Ga antisites and V_Ga* vacancies. aip.orgaip.org Photoluminescence studies further suggest that indium atoms can occupy gallium vacancy sites during crystal growth, which alters the material's electrical and optical properties. aip.org Theoretical studies have also investigated substitutional impurities like Germanium (Ge) and Tin (Sn) to understand their associated defect states. nih.gov
Magnetic Properties: The field of magnetic doping, where impurities are introduced to induce magnetism in a non-magnetic semiconductor, is of significant interest for spintronic applications. wikipedia.orgarxiv.org This is often achieved by doping with transition metal elements like iron (Fe) or manganese (Mn). aip.orgrsc.org These dopants can introduce localized magnetic moments and, depending on their concentration and the carrier density, can lead to ferromagnetic ordering. aip.orgrsc.org While the principles of magnetic doping are well-established for various semiconductors, specific research on inducing magnetism in this compound through impurity doping is not extensively documented in the reviewed literature. Theoretical frameworks suggest that for such doping to be successful, the dopant atoms must be incorporated into the host lattice, which is often achievable under specific (e.g., S-rich for sulfides) growth conditions. rsc.org
Control of Defect Concentrations During this compound Crystal Growth
Controlling the formation of native point defects and structural imperfections during the initial synthesis of the crystal is the first line of defense in defect engineering. The choice of crystal growth method and the precise control of growth parameters are paramount. researchgate.net For this compound, several techniques are employed, each offering different levels of defect control. 2dsemiconductors.com
The Bridgman technique is a common melt-based method used for growing GaTe crystals. aip.org2dsemiconductors.comresearchgate.net In this process, a molten charge is slowly solidified under a controlled temperature gradient. researchgate.net However, contact between the growing crystal and the ampoule wall can introduce stress and dislocations. researchgate.net Variations like the detached Bridgman process, where the melt meniscus is separated from the ampoule wall, can significantly reduce defect densities. researchgate.net
Another approach is the temperature gradient method , where a specific temperature profile is established along the furnace. vnu.edu.vn By carefully controlling the cooling speed during solidification, the concentration of defects in the final crystal can be managed. vnu.edu.vn
A comparison of common growth methods highlights the trade-offs between growth time, crystal quality, and defect concentration.
| Growth Method | Typical Growth Time | Crystalline Quality | Typical Defect Concentration (cm⁻²) | Notes |
| Chemical Vapor Transport (CVT) | ~2 weeks | Lower | 10¹¹ - 10¹² | Quick method, but prone to halide contamination and higher point defect levels. 2dsemiconductors.com |
| Flux Zone Growth | ~3 months | High | 10⁹ - 10¹⁰ | Halide-free technique that allows for slow crystallization, resulting in superior structural perfection and lower defect concentrations. 2dsemiconductors.com |
| Bridgman Growth | Variable | High | - | Widely used; defect levels can be managed by controlling thermal gradients and growth rate. aip.org2dsemiconductors.comresearchgate.net |
| Table 3: Comparison of crystal growth methods for GaTe and their impact on defect concentration. 2dsemiconductors.com |
The general principle of the "v/G rule," where 'v' is the crystal growth rate and 'G' is the axial temperature gradient near the interface, is a key concept in controlling intrinsic point defects. uni-kiel.de The type and concentration of incorporated point defects (vacancies or interstitials) are determined by this ratio, providing a pathway to grow crystals with desired defect characteristics. uni-kiel.de
Advanced Research Applications of Gallium Ditelluride
Integration of Gallium Telluride in Van der Waals Heterostructures
The ability to create heterostructures by stacking different 2D materials opens up pathways to novel devices with tailored properties. Gallium telluride is a key material in this field. Research has demonstrated the scalable growth of high-crystalline quality 2D hexagonal gallium telluride directly on epitaxial graphene using molecular beam epitaxy. This process results in a continuous, strain-free, and coherent layer at the heterostructure interface, which is crucial for fabricating high-performance multifunctional devices.
Research into tunneling magnetoresistance (TMR) in this class of materials has predominantly focused on a related compound, the metallic ferromagnet Iron Gallium Telluride (Fe₃GaTe₂). While distinct from GaTe, the findings in Fe₃GaTe₂-based heterojunctions highlight the potential of telluride-based systems in spintronics.
Magnetic tunnel junctions (MTJs) are essential for next-generation spintronic applications like magnetic sensing and data storage. The discovery of room-temperature ferromagnetism in Fe₃GaTe₂ has enabled the fabrication of van der Waals MTJs that operate at room temperature. Researchers have constructed heterostructures such as Fe₃GaTe₂/WSe₂/Fe₃GaTe₂, where a thin layer of tungsten diselenide acts as a tunnel barrier between two ferromagnetic Fe₃GaTe₂ electrodes. These devices have shown significant TMR ratios—a key metric for MTJ performance—of up to 213% at 10 K and have demonstrated a robust spin-valve signal at room temperature (300 K). A crucial feature of these heterojunctions is that the magnitude and even the sign of the TMR can be tuned by applying a DC bias current, offering new ways to control spintronic devices electronically.
Spintronic devices, which utilize the spin of electrons in addition to their charge, promise more energy-efficient computing. While GaTe is not intrinsically ferromagnetic, advanced research has focused on the related compound, iron gallium telluride (Fe₃GaTe₂), which exhibits magnetism at room temperature. techovedas.comspintronics-info.com This material is central to developing practical spintronic devices without the need for extreme cold. techovedas.com
Researchers have designed van der Waals heterostructures where Fe₃GaTe₂ is layered with other 2D materials like platinum or tungsten ditelluride. techovedas.comspintronics-info.com In these devices, it has been demonstrated that the magnetization of the Fe₃GaTe₂ layer can be switched between "0" and "1" states by applying pulses of electrical current. spintronics-info.com This electrical control, achieved at room temperature, is a critical step toward creating low-power, non-volatile memory and logic devices. techovedas.comspintronics-info.com The use of Fe₃GaTe₂ is also advantageous as it avoids rare-earth elements, which have environmentally destructive extraction processes.
Research on Tunneling Magnetoresistance in Gallium Ditelluride-Based Heterojunctions
This compound in Next-Generation Optoelectronic Devices Research
Gallium telluride's inherent properties, particularly its direct bandgap, make it highly suitable for optoelectronic applications that involve the interaction of light and electricity. osti.gov Its ability to be formed into atomically thin layers allows for its use in novel, high-performance devices. aip.org The family of gallium monochalcogenides, including GaTe, is being explored for applications in photonics, optoelectronics, and catalysis. nih.gov
Gallium telluride has emerged as a standout material for photodetectors and phototransistors.
High Responsivity: Phototransistors fabricated from multilayer GaTe have demonstrated exceptionally high photoresponsivity values, reaching over 10⁴ A/W. github.io This is significantly higher than many other 2D materials, including MoS₂. github.io These devices also exhibit a fast response time of about 6 milliseconds. github.io
Solution Processing: Scalable methods for producing GaTe nanoflake dispersions have been developed using surfactant-free, low-boiling-point solvents. acs.org This allows for the creation of large-area, thin-film photodetectors. acs.org These solution-processed films show high electrical conductivity without requiring post-treatment and exhibit a high photoconversion gain. acs.org
Printed Devices: Gallium telluride-loaded inks have been successfully synthesized and used to fabricate phototransistors via printing techniques. bilkent.edu.tr In a comparative study with gallium sulfide (B99878) (GaS) and gallium selenide (B1212193) (GaSe), the GaTe-based phototransistor showed the highest responsivity (9.52 A/W) under green light illumination. bilkent.edu.tr
Interactive Table: Performance of Printed GaX Nanoparticle-Based Phototransistors
| Material | Illumination | Mobility (cm²V⁻¹s⁻¹) | Responsivity (A/W) |
| GaTe | Red Light | 7.456 | - |
| GaTe | Green Light | - | 9.52 |
| GaSe | Blue Light | 7.04 | - |
Data sourced from a study on printed phototransistors based on monochalcogenide inks. bilkent.edu.tr
Defect Influence: Research has also shown that Ga vacancies can influence device performance. By suppressing these thermally activated defects at low temperatures (e.g., liquid nitrogen), GaTe field-effect transistors (FETs) can achieve a high on/off ratio of ~10⁵ and negligible gate hysteresis. researchgate.net
The direct bandgap of gallium telluride is a crucial property for applications that require luminescence, making it a promising material for light-emitting diodes (LEDs) and solid-state lasers. acs.org While research into GaTe-based LEDs is still in its early stages compared to photodetectors, its potential is recognized. acs.org The photoluminescence of gallium monochalcogenides varies with the chalcogen element, with GaTe emitting light around 1.7 eV. acs.org The ability to integrate such materials with standard silicon CMOS technology is a significant research goal, and the compatibility of 2D materials like GaTe offers a potential solution to the "interconnect bottleneck" in microchips by enabling on-chip optical communication. scitechdaily.com
Photodetector and Phototransistor Research with this compound
Research into this compound for Energy Storage Applications
The unique properties of gallium telluride are also being harnessed for energy storage technologies, including supercapacitors and batteries. nih.gov
Supercapacitors: An easily scalable method has been developed to produce atomically thin GaTe nanosheets for supercapacitor applications. acs.org These 2D GaTe materials exhibit a significantly high specific capacitance of 14 F/g. acs.org Furthermore, they demonstrate high stability, retaining approximately 96% of their charge capacity after 10,000 cycles, confirming their potential as a stable electrode material. acs.org
Lithium-Ion Batteries: In the realm of batteries, researchers are investigating gallium telluride-based composites. One study proposed a Gallium(III) telluride (Ga₂Te₃)-based composite (Ga₂Te₃-TiO₂-C) as a prospective anode material for lithium-ion batteries (LIBs). mdpi.com Ga₂Te₃ is a stable compound with a high melting point, which prevents the agglomeration issues seen with pure gallium anodes. mdpi.com Its high density also allows for a high theoretical volumetric capacity, making it a promising candidate for future LIBs. mdpi.com
Table of Mentioned Compounds
| Compound Name | Formula | PubChem CID |
|---|---|---|
| Gallium(II) telluride | GaTe | 14496722 wikipedia.orgfishersci.at |
| Gallium(III) telluride | Ga₂Te₃ | 14496723 nih.govwikipedia.org |
| Graphene | C | Not available (material) nih.gov |
| Iron Gallium Telluride | Fe₃GaTe₂ | Not available |
| Tungsten diselenide | WSe₂ | 82910 wikipedia.orgfishersci.no |
| Hafnium selenide | HfSe₂ | 82955 americanelements.com |
| Platinum | Pt | 23939 |
| Gallium sulfide | GaS | 6361394 |
Lithium-Ion Battery Anode Research with this compound Composites
While research into gallium telluride for lithium-ion battery (LIB) anodes is an emerging field, much of the specific composite research has focused on a related stoichiometry, gallium sesquitelluride (Ga₂Te₃), rather than this compound (GaTe). The findings for Ga₂Te₃ composites are significant and provide insight into the potential of gallium telluride-based materials for battery applications.
The electrochemical performance of the Ga₂Te₃-TiO₂-C composite electrode is notable for its high reversible specific capacity, achieving 769 mAh g⁻¹ after 300 cycles at a current density of 100 mA g⁻¹. wikipedia.org Furthermore, the composite demonstrates excellent high-rate capability, with a capacity retention of 96% when the current density is increased from 0.1 A g⁻¹ to 10 A g⁻¹. wikipedia.org The high melting point of Ga₂Te₃ (790 °C) also prevents the Ga agglomeration issues that can affect pure gallium-based anodes. wikipedia.org
Table 2: Performance of Ga₂Te₃-TiO₂-C Composite Anode in LIBs
| Parameter | Value | Conditions |
|---|---|---|
| Reversible Specific Capacity | 769 mAh g⁻¹ | After 300 cycles at 100 mA g⁻¹ |
| Rate Capability | 96% retention | Relative to 0.1 A g⁻¹ vs. 10 A g⁻¹ |
Thermoelectric Performance Research of this compound
Gallium telluride (GaTe) is considered a promising material for thermoelectric (TE) applications, which involve the direct conversion of heat energy into electrical energy. mit.edu Its potential stems from its complex monoclinic layered structure, which promises low lattice thermal conductivity—a key requirement for an efficient thermoelectric material. ulsan.ac.kr The weak van der Waals forces between layers and the coexistence of both flat and dispersive bands in its electronic structure are theoretically beneficial for achieving a high Seebeck coefficient and good electrical conductivity, respectively. ulsan.ac.krresearchgate.net
However, a significant challenge for pristine GaTe is its intrinsically low carrier concentration (around 10¹⁵ cm⁻³), which limits its electrical conductivity. ulsan.ac.kr Optimal thermoelectric performance typically requires carrier concentrations in the range of 10¹⁹-10²¹ cm⁻³. ulsan.ac.kr Therefore, much of the current research focuses on strategies like doping to enhance its electrical properties.
Theoretical investigations using first-principles calculations have been performed to predict the potential thermoelectric figure of merit (ZT), a key metric for TE performance. One such study on two-dimensional GaTe predicted a maximum ZT value of 0.85 at a high temperature of 1100 K for its hexagonal crystal structure. researchgate.net This high theoretical ZT value underscores the material's potential, provided that its electrical properties can be optimized through materials engineering.
Table 3: Theoretical Thermoelectric Properties of GaTe
| Parameter | Value | Material Form | Temperature |
|---|
Emerging Research Themes and Future Perspectives for Gallium Ditelluride
Quantum Phenomena in Low-Dimensional Gallium Ditelluride Systems
The exploration of quantum phenomena in low-dimensional materials is a burgeoning field of research, and this compound (GaTe2) presents a compelling platform for such investigations. When the dimensions of a material are reduced to the nanoscale, quantum mechanical effects become prominent, leading to novel electronic and optical properties. In two-dimensional (2D) materials like GaTe2, the confinement of electrons can give rise to phenomena such as the quantum Hall effect. bohrium.com
Recent research has focused on understanding and engineering quantum emitters in 2D materials. uts.edu.au These emitters, which can be created through techniques like strain engineering or ion irradiation, are crucial for applications in quantum information processing and nanophotonics. uts.edu.au The unique layered structure of gallium telluride, a related compound, makes it a promising candidate for hosting such quantum emitters. ontosight.aiaip.org While direct studies on quantum phenomena in GaTe2 are still emerging, the foundational knowledge from other 2D materials provides a roadmap for future research. The ability to create and control quantum states in GaTe2 could pave the way for the development of novel quantum computing architectures and secure communication technologies. psu.edu
In-situ Characterization Methodologies for Dynamic Processes in this compound
Understanding the dynamic processes that occur during the synthesis, degradation, and operation of this compound (GaTe2) devices is critical for optimizing its performance and stability. In-situ characterization techniques, which allow for real-time observation of these processes under relevant conditions, are indispensable tools in this endeavor.
Techniques such as in-situ high-resolution transmission electron microscopy (HRTEM) and X-ray absorption spectroscopy (XAS) have been employed to study the structural and electronic evolution of related gallium compounds. acs.orgresearchgate.net For instance, in-situ HRTEM can provide atomic-level insights into structural transitions, such as vacancy ordering, during thermal annealing. researchgate.net Similarly, in-situ XAS can reveal changes in the electronic structure and chemical state of gallium species during catalytic reactions. acs.org
The degradation of gallium telluride in ambient conditions is a significant challenge for its practical application. acs.orgosti.gov In-situ techniques can be used to monitor this degradation process in real-time, providing valuable information on the underlying mechanisms. For example, in-situ Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) can track the chemical and structural changes associated with oxidation. aip.orgacs.org By understanding these degradation pathways, researchers can develop effective passivation strategies, such as encapsulation with graphene, to enhance the material's stability. acs.org
Furthermore, in-situ methods are crucial for studying the dynamic behavior of GaTe2 in electronic and optoelectronic devices. Operando spectroscopy, for instance, allows for the characterization of the material while the device is functioning, providing insights into charge transport, exciton (B1674681) dynamics, and other operational parameters. This information is vital for designing more efficient and robust devices.
Artificial Intelligence and Machine Learning in this compound Materials Discovery and Optimization
By combining first-principles calculations with machine learning algorithms, researchers can screen vast numbers of potential crystal structures to predict stable phases and their properties. liverpool.ac.ukresearchgate.net This approach has been successfully applied to other gallium-based materials, such as gallium oxide, to navigate their complex structural landscapes. liverpool.ac.ukarxiv.org For GaTe2, ML models can be trained on existing experimental and computational data to predict key properties like electronic band structure, optical absorption, and thermoelectric performance.
Machine learning can also play a crucial role in optimizing the synthesis and processing of GaTe2. By analyzing large datasets from synthesis experiments, ML algorithms can identify the key parameters that control material quality and device performance. This can lead to more efficient and reproducible synthesis methods, which is a significant challenge for many 2D materials. ontosight.ai
Furthermore, AI and ML can be used to analyze complex data from in-situ characterization experiments, helping to uncover hidden correlations and dynamic processes that might be missed by conventional analysis methods. This can provide deeper insights into the material's behavior and guide the design of improved materials and devices.
Addressing Research Gaps and Challenges in this compound Material Science
Despite the promising properties of this compound (GaTe2), several research gaps and challenges need to be addressed to unlock its full potential.
Synthesis and Scalability: The production of high-quality, large-area GaTe2 films with controlled thickness and properties remains a significant hurdle. ontosight.ai While techniques like molecular beam epitaxy (MBE) and chemical vapor deposition (CVD) are being explored, further research is needed to develop scalable and cost-effective synthesis methods suitable for industrial applications.
Stability and Passivation: Gallium telluride is known to degrade in ambient conditions, which limits its long-term stability and performance in devices. acs.orgosti.gov Developing effective passivation strategies to protect the material from oxidation and other forms of degradation is crucial. While encapsulation with materials like graphene has shown promise, more robust and scalable solutions are needed. acs.org
Doping and Defect Engineering: The ability to control the electrical properties of GaTe2 through doping is essential for fabricating high-performance electronic and optoelectronic devices. However, reliable and controllable doping methods for GaTe2 are still under development. Furthermore, understanding and controlling native defects in the material is critical, as they can significantly impact its properties. researchgate.net
Interfacial Engineering: The performance of GaTe2-based devices is highly dependent on the quality of the interfaces between GaTe2 and other materials, such as contacts and dielectrics. Research into interfacial engineering techniques to minimize contact resistance and improve charge injection/extraction is essential.
Fundamental Understanding: While significant progress has been made, a deeper fundamental understanding of the structure-property relationships in GaTe2 is still needed. This includes more detailed investigations into its electronic band structure, exciton physics, and transport properties, particularly in low-dimensional systems. Advanced theoretical modeling and experimental characterization techniques will be crucial in this regard. acs.orgacs.org
Addressing these challenges will require a multidisciplinary approach, combining expertise in materials science, chemistry, physics, and engineering. Overcoming these hurdles will pave the way for the successful integration of this compound into a wide range of next-generation technologies.
Q & A
Q. What are the key structural characteristics of GaTe₂, and how do they influence its electronic properties?
GaTe₂ crystallizes in layered structures with Ga-Te bonding motifs. For example, the related compound CsGaTe₂ forms diamond-like Ga-Te₄ units arranged in layers perpendicular to the [001] direction, with interlayer Cs⁺ cations stabilizing the structure . Such layered configurations enable anisotropic electronic properties, similar to other transition metal dichalcogenides (TMDs) like MoS₂, where quantum confinement in monolayers induces direct bandgap transitions . To confirm GaTe₂'s structure, use X-ray diffraction (XRD) or transmission electron microscopy (TEM) paired with density functional theory (DFT) simulations employing generalized gradient approximation (GGA) functionals for accurate electronic structure modeling .
Q. What synthesis methods are effective for producing high-purity GaTe₂ crystals?
GaTe₂ is typically synthesized via solid-state reactions. For example, CsGaTe₂ was synthesized by heating stoichiometric mixtures of Cs₂Te₃, Ga, and Te at 873 K for 16 days, followed by controlled cooling . For ultrathin GaTe₂, exfoliation or chemical vapor deposition (CVD) methods used for analogous TMDs (e.g., MoS₂) may apply. Ensure purity by using high-purity precursors (≥99.8%) and inert atmospheres to prevent oxidation. Characterize samples via energy-dispersive X-ray spectroscopy (EDS) and Raman spectroscopy to verify stoichiometry and crystallinity .
Q. How does the electronic band structure of GaTe₂ differ between bulk and monolayer forms?
Bulk GaTe₂ is predicted to exhibit an indirect bandgap, while monolayer forms may transition to a direct bandgap due to quantum confinement, as observed in MoS₂ . To validate this, employ photoluminescence (PL) spectroscopy and ultraviolet-visible (UV-Vis) absorption spectroscopy. For computational analysis, use DFT with hybrid functionals (e.g., HSE06) to account for excitonic effects, which are critical in low-dimensional systems .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in reported bandgap values for GaTe₂?
Discrepancies in bandgap values often arise from sample thickness, defects, or measurement techniques. For consistency:
- Use atomic force microscopy (AFM) to confirm layer thickness.
- Compare PL spectra (for direct bandgap validation) with scanning tunneling spectroscopy (STS) for localized electronic states.
- Cross-validate experimental data with DFT+GW (Green’s function) calculations to include many-body effects . Document synthesis conditions rigorously to isolate variables like oxygen contamination, which can alter optoelectronic properties .
Q. How can doping or alloying modify GaTe₂’s electronic properties for device applications?
Doping GaTe₂ with elements like Nb or Re (common in TMDs) can introduce charge carriers or modify band alignment . Methodologically:
- Use chemical vapor transport (CVT) for controlled doping during crystal growth.
- Characterize doped samples via Hall effect measurements for carrier mobility and X-ray photoelectron spectroscopy (XPS) for chemical state analysis.
- Pair with DFT simulations to predict dopant-induced changes in density of states (DOS) .
Q. What advanced techniques enable real-time observation of electronic dynamics in GaTe₂ under external stimuli?
Ultrafast pump-probe spectroscopy (e.g., time-resolved terahertz spectroscopy) can track carrier lifetimes and exciton dynamics in GaTe₂. For example, studies on tungsten ditelluride (WTe₂) used sensitive laser setups to monitor sub-picosecond electronic changes . Similarly, laser-induced breakdown spectroscopy (LIBS) combined with machine learning (e.g., convolutional neural networks) can rapidly analyze compositional changes under thermal or electrical stress, achieving detection limits as low as 0.05 wt% for gallium in complex matrices .
Methodological Best Practices
Q. How should researchers design reproducible experiments for GaTe₂ thin-film fabrication?
- Standardize substrate cleaning protocols (e.g., piranha solution for SiO₂/Si).
- Use atomic layer deposition (ALD) for uniform thickness control, with in-situ ellipsometry for real-time monitoring.
- Cross-check results with multiple characterization tools (AFM, TEM, PL) and report statistical variances .
Q. What statistical and data-sharing practices enhance collaboration in GaTe₂ research?
- Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management.
- Use platforms like GitHub for sharing code (e.g., DFT scripts) and Zenodo for raw datasets.
- Reference open-access repositories and avoid proprietary formats to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
